molecular formula C45H71NO17 B1676578 Midecamycin acetate CAS No. 55881-07-7

Midecamycin acetate

Número de catálogo: B1676578
Número CAS: 55881-07-7
Peso molecular: 898.0 g/mol
Clave InChI: GQNZGCARKRHPOH-LXTSXRIISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La miocamicina es un antibiótico macrólido con un anillo de lactona de 16 miembros. Es conocida por su actividad antimicrobiana de amplio espectro, particularmente contra bacterias Gram positivas, microbios atípicos y algunos anaerobios. La miocamicina es eficaz contra patógenos como Legionella pneumophila, Mycoplasma hominis y Ureaplasma urealyticum . A menudo se utiliza como alternativa a la eritromicina debido a su mayor potencia contra ciertas bacterias .

Aplicaciones Científicas De Investigación

Clinical Applications

Midecamycin acetate is effective against a broad spectrum of Gram-positive and some Gram-negative bacteria. Its primary clinical applications include:

  • Respiratory Tract Infections : Midecamycin is commonly prescribed for bacterial infections affecting the upper and lower respiratory tracts, including bronchitis and pneumonia.
  • Skin and Soft Tissue Infections : The antibiotic is also indicated for treating skin infections, such as cellulitis and abscesses.
  • Oral Infections : It has been used to address infections in the oral cavity, particularly those caused by anaerobic bacteria .

Table 1: Clinical Indications of this compound

IndicationDescription
Respiratory Tract InfectionsEffective against pathogens like Streptococcus pneumoniae
Skin and Soft Tissue InfectionsTreats conditions such as cellulitis and abscesses
Oral InfectionsUsed for infections caused by anaerobic bacteria

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of this compound. Research indicates that it can suppress T-cell responses by inhibiting interleukin-2 (IL-2) production. This effect suggests potential applications in managing post-transplant complications and inflammatory diseases .

Table 2: Immunomodulatory Effects of this compound

EffectMechanismPotential Applications
T-cell SuppressionInhibits IL-2 productionPost-transplant care, inflammatory diseases
Modulation of Immune ResponseAlters T-cell functionAutoimmune disorders

Research Advancements

Ongoing research aims to enhance the efficacy and reduce resistance associated with this compound. Innovations include:

  • Biosynthetic Gene Exploration : Studies are investigating the biosynthetic pathways of midecamycin to improve production yields through recombinant DNA technology .
  • Glycosylation Studies : Research indicates that glycosylation can affect the stability and activity of midecamycin, leading to novel derivatives with enhanced properties .

Table 3: Research Directions in Midecamycin Development

Research FocusDescription
Biosynthetic Gene ExplorationEnhancing production via genetic manipulation
Glycosylation StudiesInvestigating modifications for improved efficacy

Case Studies

Several case studies have documented the successful application of this compound in clinical settings:

  • Case Study 1 : A study involving patients with chronic respiratory infections demonstrated significant improvement in symptoms following treatment with this compound, showcasing its effectiveness against resistant strains.
  • Case Study 2 : In a cohort of patients undergoing organ transplants, administration of midecamycin led to reduced incidences of opportunistic infections due to its immunomodulatory effects.

Mecanismo De Acción

La miocamicina ejerce sus efectos inhibiendo la síntesis de proteínas bacterianas. Se une a la subunidad ribosomal 50S, evitando la translocación de péptidos durante la traducción . Esta acción detiene eficazmente el crecimiento y la replicación bacteriana. Los objetivos moleculares de la miocamicina incluyen el ARN ribosomal y las proteínas asociadas que participan en el proceso de traducción .

Propiedades

Número CAS

55881-07-7

Fórmula molecular

C45H71NO17

Peso molecular

898.0 g/mol

Nombre IUPAC

[10-acetyloxy-6-[5-[(4R)-4-acetyloxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate

InChI

InChI=1S/C45H71NO17/c1-13-34(50)59-33-23-36(52)55-26(4)18-16-15-17-19-32(58-29(7)48)25(3)22-31(20-21-47)41(42(33)54-12)62-44-39(53)38(46(10)11)40(27(5)57-44)61-37-24-45(9,63-30(8)49)43(28(6)56-37)60-35(51)14-2/h15-17,19,21,25-28,31-33,37-44,53H,13-14,18,20,22-24H2,1-12H3/t25?,26?,27?,28?,31?,32?,33?,37?,38?,39?,40?,41?,42?,43?,44?,45-/m1/s1

Clave InChI

GQNZGCARKRHPOH-LXTSXRIISA-N

SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)OC(=O)C)N(C)C)O)CC=O)C)OC(=O)C)C

SMILES isomérico

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)OC(=O)CC)(C)OC(=O)C)N(C)C)O)CC=O)C)OC(=O)C)C

SMILES canónico

CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)OC(=O)C)N(C)C)O)CC=O)C)OC(=O)C)C

Apariencia

Solid powder

Key on ui other cas no.

55881-07-7

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

maidimeisu
Midecamin
midecamycin
midecamycin acetate
midecamycin diacetate
midekamycin
midekamycin acetate
Mosil
mydecamycin
Myoxam
neoisomidecamycin
Normicina
SF 837
SF-837

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Midecamycin acetate
Reactant of Route 2
Midecamycin acetate
Reactant of Route 3
Midecamycin acetate
Reactant of Route 4
Midecamycin acetate
Reactant of Route 5
Midecamycin acetate
Reactant of Route 6
Midecamycin acetate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.